1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one is a complex organic compound characterized by its unique spirocyclic structure, which incorporates both dioxane and azaspiro elements. This compound has gained attention in medicinal chemistry due to its potential biological activity and its role as a building block for various pharmacologically active molecules. The compound's molecular formula is with a molecular weight of approximately 208.29 g/mol .
This compound falls under the category of heterocyclic compounds, specifically those containing both oxygen and nitrogen in their cyclic structure. It is classified as a spirocyclic compound due to the presence of two rings that share a single atom.
The synthesis of 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one typically involves several key steps:
The key steps in the synthesis often include:
The molecular structure of 1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one features a unique spiro arrangement with two dioxane rings and an azaspiro component. The specific arrangement contributes to its potential biological activity.
Key structural data includes:
1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one can participate in various chemical reactions typical for heterocycles:
The reactions involving this compound often require careful control of reaction conditions (temperature, solvent choice) to optimize yields and selectivity .
1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one has several significant applications in scientific research:
This compound serves as an important building block in the synthesis of more complex molecules that have therapeutic potential in treating infections and other medical conditions. Its unique structure allows researchers to explore diverse chemical modifications that could lead to novel drug candidates.
The assembly of the 1,4-dioxa-9-azaspiro[5.6]dodecan-10-one core relies heavily on ketalization to establish its spirocyclic oxygen-containing rings. This process typically employs ethylene glycol derivatives and ketone precursors under acid-catalyzed conditions. A widely adopted route involves the epoxide ring-opening/cyclization cascade, where ethylene glycol monosodium salt attacks a highly strained epoxide (e.g., derived from cyclohexanone derivatives), generating a diol intermediate. Subsequent acid-mediated cyclization forms the 1,4-dioxane ring fused at the spiro carbon. For the target compound, this ketalization step must be strategically positioned before introducing the lactam moiety (10-one) to avoid interference with the ketone functionality destined for lactamization [1] .
Critical parameters influencing ketal yield and stereoselectivity include:
Table 1: Ketalization Strategies for Spiro-1,4-Dioxane Synthesis
Precursor Type | Conditions | Key Intermediate | Yield Range | Spiro Junction Stability |
---|---|---|---|---|
Epoxide (e.g., from cyclohexanone) | Ethylene glycol monosodium salt, 80-100°C | Hydroxy-ether diol | 65-85% | High (kinetically controlled) |
α-Hydroxy Ketone | Ethylene glycol, PTSA, toluene reflux | Hemiketal | 50-75% | Moderate |
Diketone (Selective protection) | Ethylene glycol, CSA, molecular sieves | Mono-ketal | 40-60% | Variable (depends on substitution) |
The efficient synthesis of 1,4-dioxa-9-azaspiro[5.6]dodecan-10-one leverages modular heterocyclic building blocks to streamline the introduction of nitrogen and the lactam carbonyl. Key intermediates include:
A convergent synthetic route often proves optimal:
Table 2: Key Heterocyclic Building Blocks for Spiro[5.6]dodecan-10-one Synthesis
Building Block | Role | Derivatization Strategy | Compatibility with 1,4-Dioxane Ring |
---|---|---|---|
Ethylene Glycol Monosodium Salt | 1,4-Dioxane ring construction | Epoxide ring-opening/cyclization | Direct |
N-Boc-5-Aminopentanal | Azaspiro chain precursor | Reductive amination → Boc deprotection → Lactamization | Acid/base-sensitive; requires orthogonal protection |
4-(Azidomethyl)cyclohexanone Ketal | Amine introduction post-ketalization | Staudinger reduction or hydrogenation | Stable under reducing conditions |
Ethyl 6-Oxohexanoate | Lactam carbonyl and chain source | Ketalization → Ester reduction → Amine coupling → Cyclization | Ketal stable during ester reduction |
Biocatalysis offers sustainable routes to enantiopure 1,4-dioxa-9-azaspiro[5.6]dodecan-10-one derivatives, addressing challenges in stereocontrol inherent in chemical synthesis. Enzymes catalyze key steps under mild conditions, preserving acid/base-sensitive ketal functionalities:
Critical advantages include:
Table 3: Biocatalytic Systems for Spirocyclic Lactam Synthesis
Enzyme Class | Reaction | Typical Conditions | Stereochemical Outcome | Challenges for [5.6] System |
---|---|---|---|---|
ω-Transaminase | Asymmetric amination of keto-ketal | PLP, D-alanine donor, 30°C, pH 7.5 | R- or S-amine (>90% ee) | Substrate inhibition by bulky ketals |
Lipase (CAL-B) | Kinetic resolution of amino esters | Vinyl acetate, tert-butanol, 37°C | Enantiopure ester/acid (E > 200) | Moderate activity with spiro substrates |
Imine Reductases (IREDs) | Reductive amination of keto-ketal | NADPH, 30°C, pH 6.0–7.0 | Chiral amine (dr > 20:1) | Cofactor regeneration required |
Engineered Aldolases | Carbon-carbon bond formation for ring expansion | Dihydroxyacetone phosphate, 25°C | Diastereoselective spiro formation | Limited scope for medium rings |
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2